6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
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Overview
Description
6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. The presence of a tetrazole ring and a hexyl chain in its structure makes it an interesting subject for research in medicinal chemistry and other scientific domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a base.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting the appropriate nitrile precursor with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole ring and chromen-4-one core are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-(2H-tetrazol-5-yl)chromen-4-one
- 7-Hydroxy-3-(2H-tetrazol-5-yl)chromen-4-one
- 3-Bromo-4-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide
Uniqueness
6-Hexyl-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is unique due to the presence of a hexyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a more effective candidate for certain applications compared to its analogs .
Properties
CAS No. |
50743-52-7 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
6-hexyl-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C16H18N4O2/c1-2-3-4-5-6-11-7-8-14-12(9-11)15(21)13(10-22-14)16-17-19-20-18-16/h7-10H,2-6H2,1H3,(H,17,18,19,20) |
InChI Key |
GJHGKBNIFFGJBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
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